N,N,5-Trimethylpyrimidin-4-amine
Description
N,N,5-Trimethylpyrimidin-4-amine is a pyrimidine derivative characterized by three methyl substituents at the N,N (positions 1 and 3) and C5 positions of the pyrimidine ring. This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes like DprE1, a critical enzyme in bacterial cell wall biosynthesis . Its structural simplicity and hydrophobic methyl groups make it a versatile intermediate for modifying drug candidates to enhance binding affinity or pharmacokinetic properties.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,N,5-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-6-4-8-5-9-7(6)10(2)3/h4-5H,1-3H3 |
InChI Key |
TVMHUVCVCURICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethylpyrimidin-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-N,N,5-trimethylpyrimidin-4-amine with suitable reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,5-Trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
N,N,5-Trimethylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N,5-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N,N,5-Trimethylpyrimidin-4-amine with key analogs:
Key Observations:
- Electron-Withdrawing vs.
- Hydrophobicity : The trimethyl groups in the parent compound enhance hydrophobicity, improving membrane permeability but possibly reducing aqueous solubility. In contrast, the methoxyphenyl and fluorophenyl substituents in ’s compound introduce polar groups, balancing hydrophobicity and solubility .
- Biological Target Specificity : The piperidine-pyrrolo-pyrimidine hybrid () demonstrates how fused ring systems can optimize binding to kinase active sites, a feature absent in simpler methylated pyrimidines .
Structural and Conformational Differences
- Hydrogen Bonding : The fluorophenyl/methoxyphenyl derivative () forms intramolecular N–H⋯N hydrogen bonds, stabilizing a planar conformation critical for target binding. In contrast, the parent compound lacks such interactions, relying on van der Waals forces for protein binding .
- The parent compound’s methyl groups cause minimal ring distortion (<13°) .
Physicochemical and Commercial Relevance
- Synthetic Accessibility : The parent compound and its 2-chloro analog are commercially available (e.g., CAS 34171-43-2 from Aladdin and SynThink), whereas complex derivatives like ’s compound require multi-step synthesis .
- Yield and Purity: Derivatives with morpholinosulfonyl or trifluoromethyl groups () often have lower synthetic yields (~38%) compared to methylated pyrimidines, which are more straightforward to prepare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
